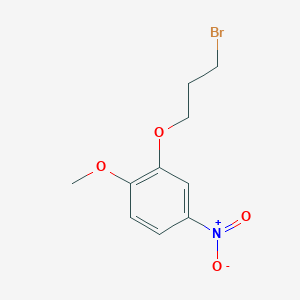
2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-methylene-1-(trifluoroacetyl)-: is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties . The trifluoroacetyl group in this compound introduces unique chemical properties, making it valuable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidine, 2-methylene-1-(trifluoroacetyl)-, often involves the use of organometallic chemistry and hydrogenation methods . One common approach is the hydrogenation of pyridine derivatives using metal catalysts such as molybdenum disulfide . Another method involves the cyclization of appropriate precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-methylene-1-(trifluoroacetyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the trifluoroacetyl group, which can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize piperidine derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it valuable for designing new compounds with potential biological activities .
Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of new drugs targeting various diseases .
Medicine: Piperidine derivatives have shown promise in the treatment of conditions such as cancer, inflammation, and neurological disorders. The trifluoroacetyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Industry: In the industrial sector, piperidine, 2-methylene-1-(trifluoroacetyl)-, is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more efficient and effective products .
Mechanism of Action
The mechanism of action of piperidine, 2-methylene-1-(trifluoroacetyl)-, involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with significant biological activity.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
312533-00-9 |
|---|---|
Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h1-5H2 |
InChI Key |
BUDKJSHXVVIGMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)






![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

